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molecular formula C18H40N2O2S B8460878 N-octadecylsulfamide

N-octadecylsulfamide

Cat. No. B8460878
M. Wt: 348.6 g/mol
InChI Key: QIJYZYSUOVKJCJ-UHFFFAOYSA-N
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Patent
US08188312B2

Procedure details

0.270 g, (1.0 mmol) of N-octadecylamine and 0.100 g (1.0 mmol) of sulfamide in 50 ml of THF (50 mL) are stirred and refluxed for 51 h. The solvent is evaporated and the crude is purified in a chromatography column, using CH2Cl2:MeOH/NH3 9:1 as eluyent. 0.06 g of white solid are obtained. Yield 18%; mp=105-107° C.;
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
18%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[S:20](N)([NH2:23])(=[O:22])=[O:21]>C1COCC1>[CH2:1]([NH:19][S:20]([NH2:23])(=[O:22])=[O:21])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18]

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)N
Name
Quantity
0.1 g
Type
reactant
Smiles
S(=O)(=O)(N)N
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 51 h
Duration
51 h
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the crude is purified in a chromatography column

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCC)NS(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.06 g
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 17.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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